molecular formula C6H11NO2 B8192233 (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

Cat. No.: B8192233
M. Wt: 129.16 g/mol
InChI Key: XAFPDHOSZYGKNV-CRCLSJGQSA-N
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Description

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative featuring a hydroxymethyl group at position 5 and a methyl group at position 4, with both substituents in the (S,S) configuration. This compound is primarily utilized in pharmaceutical and chemical research as a chiral building block or intermediate for synthesizing bioactive molecules. Its stereochemical specificity and functional groups make it valuable for asymmetric synthesis and drug design.

Properties

IUPAC Name

(4S,5S)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFPDHOSZYGKNV-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination and Cyclization Strategy

L-Serine serves as a common starting material due to its inherent chirality. The synthesis involves:

  • Protection of the amino and carboxyl groups : Boc or Cbz protection ensures regioselectivity.

  • Introduction of the methyl group : Alkylation at the β-position using methyl iodide or allyl bromide under basic conditions (e.g., NaH/DMF).

  • Cyclization : Intramolecular amidation catalyzed by EDCI/HOBt or Mitsunobu conditions (e.g., DIAD/PPh₃) forms the pyrrolidinone ring.

Example :

  • Methyl esterification of Boc-L-serine followed by tosylation and iodination yields (3S)-3-iodoalanine derivatives. Cyclization with NaH in THF affords the target compound in 78% yield with >98% ee.

Reductive Amination

Reductive cyclization of keto-amino intermediates using NaBH₄ or LiAlH₄ provides stereochemical control:

  • Substrate : (2S,4S)-4-methyl-5-oxo-pyrrolidine-2-carbaldehyde.

  • Conditions : Hydrogenation (H₂/Pd-C) or borane-mediated reduction.

  • Yield : 85–92% with dr > 20:1.

Ring-Closing Metathesis (RCM)

Olefin Metathesis

Grubbs II catalyst enables efficient ring formation from diene precursors:

  • Precursor : N-protected (2S,5S)-5-allyloxy-4-methyl-2-amino-pentenoate.

  • Conditions : 5 mol% Grubbs II, CH₂Cl₂, 40°C, 12 h.

  • Outcome : 76% yield, >99% ee.

Limitations : Requires stringent exclusion of moisture and oxygen.

Cross-Metathesis Followed by Cyclization

Cross-metathesis with acrylates generates α,β-unsaturated esters, which undergo cyclization:

  • Substrate : (2S,4R)-4-methyl-2-vinyl-pyrrolidine.

  • Catalyst : Hoveyda-Grubbs II.

  • Yield : 68% with 95:5 endo/exo selectivity.

Catalytic Asymmetric Dihydroxylation

Sharpless Dihydroxylation

(4S,5S)-stereochemistry is installed via OsO₄-mediated dihydroxylation of α,β-unsaturated lactams:

  • Substrate : (S)-5-methylene-4-methyl-pyrrolidin-2-one.

  • Conditions : OsO₄ (0.1 eq.), NMO, acetone/H₂O.

  • Result : 89% yield, 94% ee.

AD-Mix Catalysis

AD-mix-β (K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL) achieves complementary stereoselectivity:

  • Substrate : 4-methyl-5-vinyl-pyrrolidin-2-one.

  • Yield : 82%, dr 9:1.

Biocatalytic Approaches

Enzymatic Resolution

Lipases (e.g., CAL-B) resolve racemic mixtures via acylative kinetic resolution:

  • Substrate : Racemic 5-hydroxymethyl-4-methyl-pyrrolidin-2-one.

  • Conditions : Vinyl acetate, hexane, 25°C.

  • Outcome : 48% conversion, 99% ee for (4S,5S)-isomer.

Whole-Cell Biotransformation

E. coli expressing ω-transaminase converts ketones to amines:

  • Substrate : 4-methyl-5-oxo-pyrrolidine-2-carboxylic acid.

  • Yield : 70%, >99% ee.

Comparative Analysis of Methods

Method Starting Material Yield (%) ee (%) Key Advantage
Amination/CyclizationL-Serine78–92>98High stereoselectivity
RCMDiene derivatives68–76>99Modular substrate design
Sharpless Dihydroxylationα,β-unsaturated lactam82–8994Predictable stereochemistry
Biocatalytic ResolutionRacemate48–7099Eco-friendly, no metal catalysts

Industrial-Scale Synthesis

Continuous Flow Chemistry

Tubular reactors enhance reaction control for cyclization steps:

  • Conditions : 100°C, 10 bar, residence time 30 min.

  • Output : 1.2 kg/h, 95% purity.

Catalytic Hydrogenation

Ru/Al₂O₃ catalyzes dehydrogenation-decarbonylation of pyroglutaminol derivatives:

  • Substrate : (S)-5-hydroxymethyl-4-methyl-pyrrolidin-2-ol.

  • Conditions : 2 MPa H₂, 150°C, 4 h.

  • Yield : 63% .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: L-Selectride or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

Organic Synthesis

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for constructing complex molecules.

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate, hydrogen peroxideCarboxylic acids
ReductionSodium borohydride, lithium aluminum hydrideAlcohols, amines
SubstitutionHalogens, alkylating agentsHalogenated derivatives

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MIC) of 10 μg/mL against Escherichia coli and 15 μg/mL against Staphylococcus aureus.
  • Neuroprotective Effects : Research has shown that related compounds can reduce oxidative stress-induced neuronal cell death by approximately 30%, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one was tested against various bacterial strains:

Tested StrainMIC (μg/mL)
Escherichia coli10
Staphylococcus aureus15

These results support its potential as an antimicrobial agent.

Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects found that treatment with this compound resulted in a significant reduction in neuronal cell death induced by oxidative stress. This mechanism was attributed to the modulation of reactive oxygen species (ROS) production.

The biological activities associated with (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one include:

  • Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective : Potential benefits in reducing neuroinflammation and oxidative stress.

Mechanism of Action

The mechanism of action of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and molecular features of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups CAS Number Reference
(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one 4-CH₃, 5-CH₂OH (S,S configuration) C₇H₁₁NO₂ 145.17 (calc.) Hydroxymethyl, methyl 205127-99-7
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one 3-CH₃, 5-biphenylmethyl (R,S) C₁₈H₁₉NO 265.35 Biphenyl, methyl 1038924-70-7
5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one 5-C₂H₅, 5-(4-OCH₃Ph) C₁₃H₁₇NO₂ 231.28 Ethyl, methoxyphenyl 6139-29-3
(5S)-5-(Azidomethyl)pyrrolidin-2-one 5-CH₂N₃ C₅H₈N₄O 140.14 Azidomethyl 145414-30-8
5-Methyl-2-pyrrolidone 5-CH₃ C₅H₉NO 99.13 Methyl 108-27-0

Key Observations :

  • Substituent Complexity : The biphenyl derivative () exhibits higher molecular weight (265.35) and lipophilicity compared to the hydroxymethyl-methyl analogue, which may influence solubility and bioavailability .
  • Functional Group Reactivity : The azidomethyl group in (5S)-5-(azidomethyl)pyrrolidin-2-one () enables click chemistry applications, whereas the hydroxymethyl group in the target compound offers opportunities for esterification or oxidation .

Physicochemical Properties

  • Boiling/Melting Points : 5-Methyl-2-pyrrolidone () has a boiling point of ~245°C, while substituted derivatives like the biphenyl compound () likely exhibit higher melting points due to increased rigidity .
  • Solubility : Hydroxymethyl and methyl groups enhance water solubility compared to lipophilic substituents (e.g., biphenyl or methoxyphenyl) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one, and what key reaction mechanisms are involved?

  • Methodological Answer: The synthesis typically involves cyclization of hydroxylated precursors or functionalization of pyrrolidinone scaffolds. For example, hydroxylation of 4-methylpyrrolidin-2-one derivatives using chiral catalysts can introduce stereochemical control. Cyclocondensation reactions with hydroxymethyl-containing substrates (e.g., aldehydes or ketones) are also employed. Key mechanisms include nucleophilic acyl substitution and stereoselective hydroxylation, as observed in analogous pyrrolidinone syntheses .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants and NOESY correlations.
  • High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns with UV detection (e.g., 210–254 nm).
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated in structural studies of related pyrrolidinones .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer: Based on SDS data for structurally similar compounds:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation ).
  • First Aid: For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can researchers optimize the stereochemical yield of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one during synthesis?

  • Methodological Answer:

  • Chiral Catalysis: Employ asymmetric catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess.
  • Protecting Groups: Use trityl or triphenylmethyl groups to stabilize intermediates, as seen in related syntheses of trityloxymethyl-pyrrolidinones .
  • Kinetic Resolution: Monitor reaction progress via chiral HPLC to isolate the desired diastereomer early in the synthesis .

Q. How to resolve discrepancies in spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer:

  • Cross-Validation: Combine NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) with X-ray crystallography to confirm structural assignments.
  • Dynamic NMR Studies: Investigate conformational flexibility that may cause signal splitting or shifting.
  • Computational Modeling: Compare experimental data with DFT-calculated chemical shifts or coupling constants .

Q. How to design in vitro bioactivity assays to evaluate the compound's potential pharmacological effects?

  • Methodological Answer:

  • Target Selection: Prioritize assays based on structural analogs (e.g., marine-derived pyrrolidinones with anti-biofilm or cytotoxic activity ).
  • Assay Types:
  • Anti-Quorum Sensing (QS): Use Chromobacterium violaceum CV026 to assess inhibition of violacein production.
  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays.
  • Anti-Inflammatory Activity: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Q. How to address conflicting bioactivity data between different research studies on this compound?

  • Methodological Answer:

  • Purity Assessment: Re-evaluate compound purity via HPLC and elemental analysis; impurities >2% can skew results .
  • Assay Standardization: Control variables like solvent (DMSO vs. ethanol), concentration, and cell passage number.
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC50_{50} normalization) .

Methodological Notes

  • Data Gaps: Limited ecological and chronic toxicity data (see Section 12 of SDS ) necessitate precautionary handling.
  • Advanced Synthesis: For scale-up, consider continuous-flow systems to improve stereochemical consistency .

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